2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a complex organic compound belonging to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinolinone core fused with a pyrrolo ring and a tert-butylphenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions . The reaction is carried out in ethanol at reflux temperature using p-toluenesulfonic acid monohydrate as a promoter. Alternatively, the same starting materials can be reacted in toluene at 110°C in the presence of p-toluenesulfonic acid monohydrate and iron(III) chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinolinones, dihydroquinolines, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-ones: These compounds share a similar quinolinone core but differ in their substituents and overall structure.
Pyrroloquinolines: Compounds with a pyrrolo ring fused to a quinoline core, similar to the target compound.
Quinazolinones: Another class of heterocyclic compounds with a quinazoline core, often used in medicinal chemistry.
Uniqueness
2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific structural features, including the tert-butylphenyl substituent and the fused pyrroloquinoline core. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H20N2O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C21H20N2O/c1-21(2,3)15-8-10-16(11-9-15)23-13-19-17(20(23)24)12-14-6-4-5-7-18(14)22-19/h4-12H,13H2,1-3H3 |
InChI Key |
WLNVBPQBZOLGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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